

Application Notes and Protocols for Oral Administration of Danirixin in Rats

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Compound of Interest

Compound Name: *Danirixin*

Cat. No.: *B1669794*

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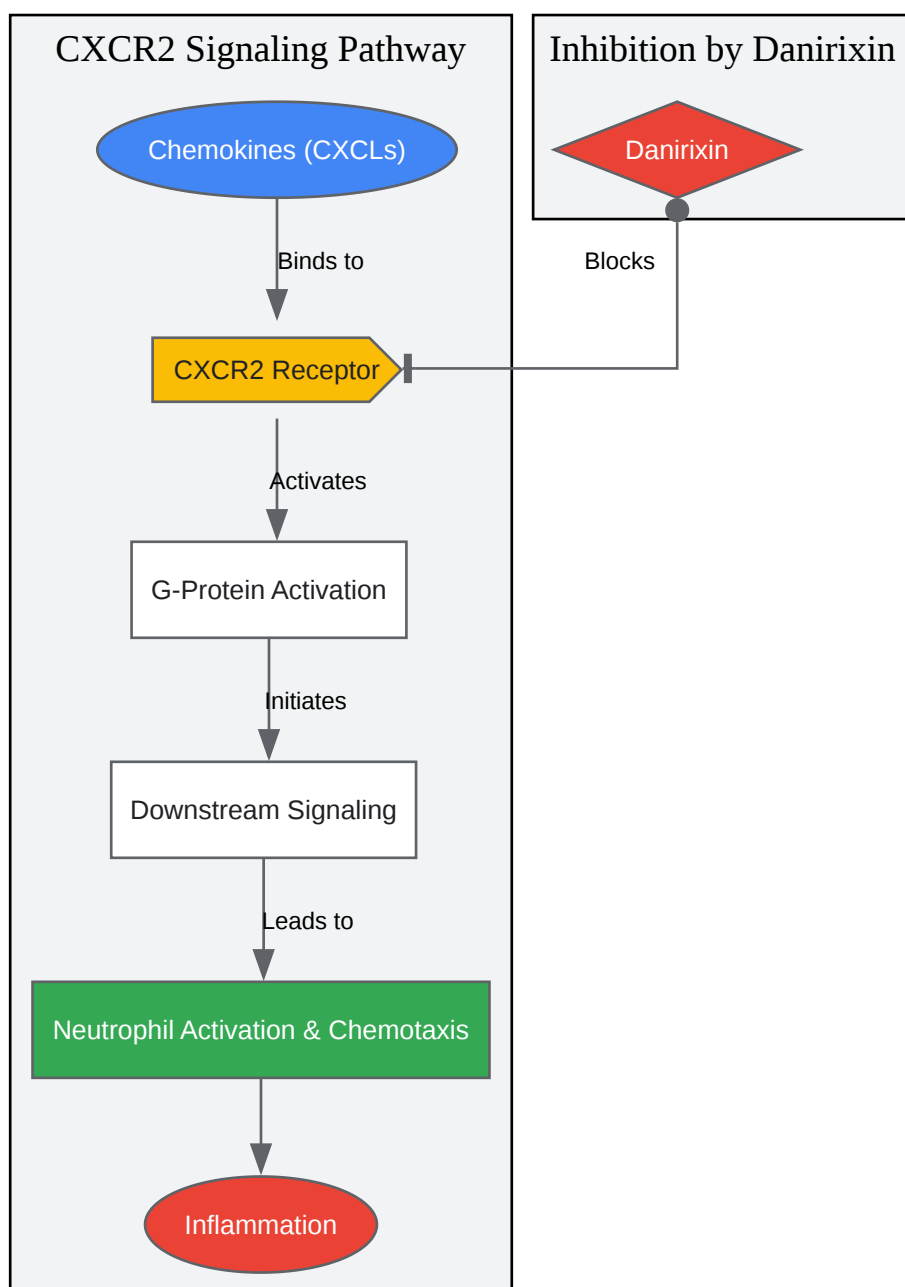
For Researchers, Scientists, and Drug Development Professionals

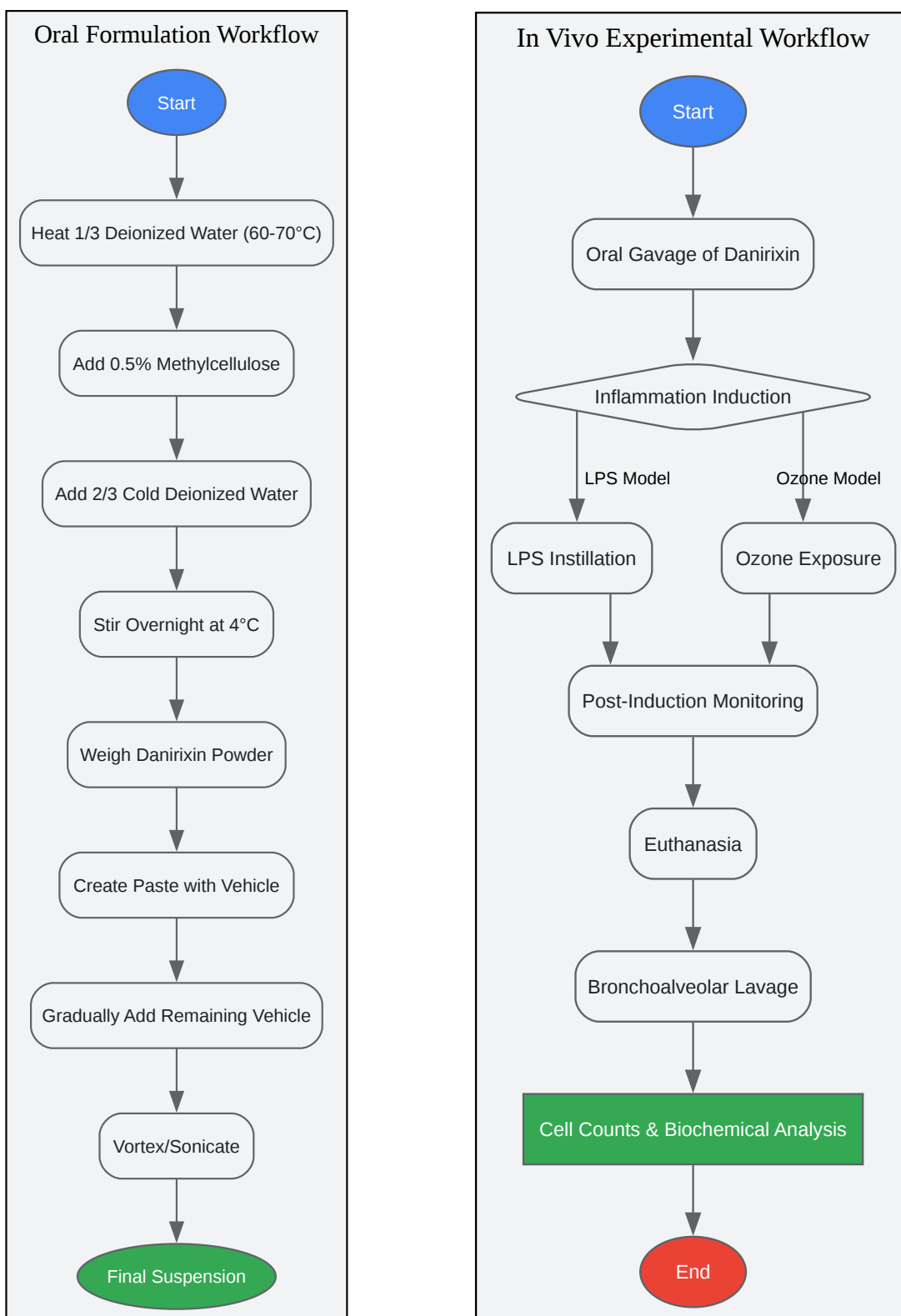
Introduction

Danirixin (GSK1325756) is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2).^{[1][2]} CXCR2 plays a critical role in the recruitment and activation of neutrophils, key mediators of inflammation in various pathological conditions. By blocking the interaction of CXCR2 with its ligands, such as CXCL8 (IL-8), **Danirixin** effectively inhibits neutrophil chemotaxis and subsequent inflammatory responses. These application notes provide detailed protocols for the formulation and oral administration of **Danirixin** in rat models of pulmonary inflammation, specifically those induced by lipopolysaccharide (LPS) and ozone.

Mechanism of Action

Danirixin is a competitive and reversible antagonist of CXCR2.^{[1][2]} The binding of chemokines like CXCL1, CXCL2, and CXCL8 to CXCR2 on the surface of neutrophils triggers a signaling cascade that leads to cell activation, migration, and degranulation. **Danirixin** occupies the ligand-binding site on CXCR2, thereby preventing the downstream signaling events that mediate the inflammatory response.





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References

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